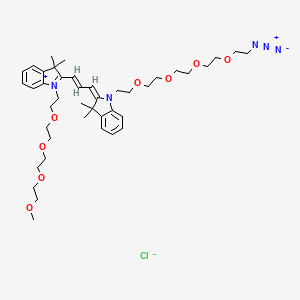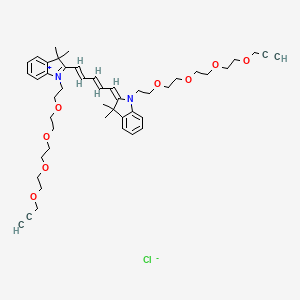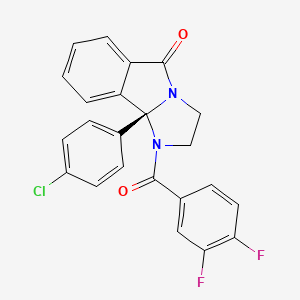
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate is an active metabolite of the HMG-CoA reductase inhibitor rosuvastatin. It is formed when rosuvastatin undergoes demethylation, primarily by the cytochrome P450 isoform CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4 . This compound is significant in the field of cardiovascular research due to its role in cholesterol metabolism and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate is synthesized through the demethylation of rosuvastatin. The process involves the use of cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4 . The reaction conditions typically include the presence of these enzymes and appropriate cofactors to facilitate the demethylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized to ensure high yield and purity of the compound. The product is then purified using techniques such as liquid chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .
科学研究应用
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of rosuvastatin and its metabolites in biological samples
Biology: The compound is studied for its role in cholesterol metabolism and its effects on various biological pathways
Medicine: It is investigated for its potential therapeutic applications in the treatment of cardiovascular diseases, particularly in lowering cholesterol levels
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting cholesterol metabolism
作用机制
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This mechanism is similar to that of rosuvastatin, but the metabolite may have distinct pharmacokinetic and pharmacodynamic properties .
相似化合物的比较
Similar Compounds
Similar compounds to N-Desmethyl Rosuvastatin Disodium Salt Monohydrate include other metabolites of rosuvastatin, such as rosuvastatin lactone and rosuvastatin-5S-lactone . These compounds share similar chemical structures and mechanisms of action but may differ in their pharmacokinetic properties and biological activities .
Uniqueness
This compound is unique due to its specific formation pathway and its role as an active metabolite of rosuvastatin. Its distinct pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, make it an important compound for studying the overall pharmacological effects of rosuvastatin .
属性
分子式 |
C42H52F2N6Na2O13S2 |
|---|---|
分子量 |
997.0 |
IUPAC 名称 |
disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C21H26FN3O6S.2Na.H2O/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;;1H2/q;2*+1;/p-2/b9-8+;;;/t15-,16-;;;/m1.../s1 |
InChI 键 |
YIAPWJZVDLSKPL-HTAYYFEJSA-L |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.O.[Na+].[Na+] |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-desmethyl Rosuvastatin sodium salt hydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










